3-Methyl-3-buten-2-ol

Description

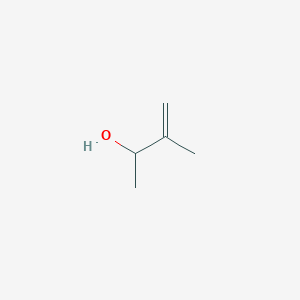

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methylbut-3-en-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O/c1-4(2)5(3)6/h5-6H,1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEYLKNVLTAPJAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30871205 | |

| Record name | 3-Methyl-3-buten-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30871205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10473-14-0 | |

| Record name | 3-Methyl-3-buten-2-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10473-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-3-buten-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010473140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-3-buten-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30871205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-3-buten-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.864 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYL-3-BUTEN-2-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KG8M3UNR9E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-Methyl-3-buten-2-ol chemical properties and structure

An In-depth Technical Guide to 3-Methyl-3-buten-2-ol: Chemical Properties, Structure, and Experimental Protocols

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Properties and Identifiers

This compound is a secondary alcohol.[1] It is a volatile organic compound that has been reported in natural sources such as Allium cepa (onion) and Vaccinium vitis-idaea (lingonberry).[1]

Quantitative Data Summary

The key chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₀O | [1][2][3] |

| Molecular Weight | 86.13 g/mol | [1][2][4] |

| IUPAC Name | 3-methylbut-3-en-2-ol | [1] |

| CAS Registry Number | 10473-14-0 | [1][2] |

| Boiling Point | 114.0 - 115.0 °C (at 760 mm Hg) | [4] |

| Vapor Pressure | 11.079 mmHg (at 25 °C, est.) | [4] |

| Flash Point | 85.0 °F / 29.6 °C (TCC, est.) | [4] |

| logP (o/w) | 0.900 (est.) | [4] |

| InChI | InChI=1S/C5H10O/c1-4(2)5(3)6/h5-6H,1H2,2-3H3 | [1][2] |

| InChIKey | JEYLKNVLTAPJAF-UHFFFAOYSA-N | [1][2] |

| SMILES | CC(C(=C)C)O | |

| Synonyms | Methyl isopropenyl carbinol, 2-Methyl-1-buten-3-ol | [2][3] |

Chemical Structure

The chemical structure of this compound features a four-carbon butene backbone with a methyl group at position 3 and a hydroxyl group at position 2.

Experimental Protocols

Synthesis of 2-Methyl-3-buten-2-ol (B93329) via Hydrogenation

This protocol describes the selective hydrogenation of 2-methyl-3-butyn-2-ol (B105114) to yield 2-methyl-3-buten-2-ol.[5]

Materials:

-

2-methyl-3-butyn-2-ol (336 g)

-

Light petroleum (equal volume to the starting material)

-

Quinoline (B57606) (16.8 g)

-

Lindlar catalyst (30 g)

-

Hydrogen gas

Equipment:

-

Reaction vessel suitable for hydrogenation

-

Shaker

-

Filtration apparatus

-

Distillation column (filled)

Procedure:

-

A solution of 336 g of 2-methyl-3-butyn-2-ol in an equal volume of light petroleum is prepared.[5]

-

To this solution, 16.8 g of quinoline and 30 g of Lindlar catalyst are added.[5]

-

The mixture is cooled to 10°C and shaken in a hydrogen atmosphere.[5]

-

The reaction proceeds until 4 moles of hydrogen are absorbed, at which point the absorption rate significantly decreases.[5]

-

The catalyst is removed from the reaction mixture by filtration.[5]

-

The final product is purified by distillation through a filled column, yielding 2-methyl-3-buten-2-ol.[5]

Synthesis of 2-Methyl-3-buten-2-ol from Isoprene (B109036)

This method involves a two-step process starting from isoprene and a hydrohalide.[6]

Materials:

-

Isoprene

-

Hydrohalide (e.g., HCl gas)

-

Aqueous base (e.g., CaCO₃, NaOH)

-

Dry Ice-acetone bath

Equipment:

-

Reaction flask with dropping funnel and gas inlet

-

Stirrer

-

Distillation apparatus

Procedure:

-

Hydrohalogenation: Isoprene is reacted with a hydrohalide (e.g., HCl) at low temperatures (approx. -70°C) to form 2-halo and 4-halo addition products.[6]

-

Hydrolysis: An aqueous base is added to the mixture of halo-adducts to facilitate hydrolysis. The reaction is typically performed at a temperature between 10°C and 30°C. An excess of the base is used to maintain a pH of at least 4 during the subsequent distillation.[6]

-

Distillation and Purification: The reaction mixture is heated to a temperature between 55°C and 95°C. A water-2-methyl-3-buten-2-ol azeotrope is collected as the distillate.[6]

-

The distillate is then dried to yield the final product.[6]

Analytical Characterization

Characterization of this compound and related compounds is typically performed using standard spectroscopic and chromatographic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are used to elucidate the structure and confirm the identity of the compound.[1][3]

-

Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) is employed to determine the molecular weight and fragmentation pattern, aiding in identification.[1][2][3]

-

Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify functional groups, such as the hydroxyl (-OH) and alkene (C=C) groups present in the molecule.[1]

Reactions and Pathways

While no specific signaling pathways involving this compound were identified, the reactivity of similar homoallylic alcohols is of interest. The Swern oxidation of 3-methylbut-3-en-1-ol, a related compound, has been shown to produce an unexpected C-C bond formation product, highlighting the unique reactivity of this structural class.[7]

In a biological context, isopentenols such as 3-methyl-3-buten-1-ol (B123568) can be produced from the dephosphorylation of isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), which are key intermediates in the mevalonate (B85504) (MVA) and 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways.[8]

Generalized Synthesis and Purification Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of a C5 unsaturated alcohol like this compound, based on the described protocols.

References

- 1. This compound | C5H10O | CID 66329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Buten-2-ol, 3-methyl- [webbook.nist.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. This compound, 10473-14-0 [thegoodscentscompany.com]

- 5. prepchem.com [prepchem.com]

- 6. US3838183A - Synthesis of 2-methyl-3-buten-2-ol - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

Synthesis of 3-Methyl-3-buten-2-ol from Isoprene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 3-methyl-3-buten-2-ol from isoprene (B109036), a critical process for obtaining this valuable chemical intermediate. The primary and most effective method involves a two-step reaction pathway: the hydrohalogenation of isoprene followed by the hydrolysis of the resulting organohalide intermediates. This document provides a comprehensive overview of the methodology, detailed experimental protocols, and quantitative data to support research and development in this area.

Core Synthesis Pathway

The synthesis proceeds through two key stages:

-

Hydrohalogenation of Isoprene: Isoprene (2-methyl-1,3-butadiene) is reacted with a hydrohalide, typically hydrogen chloride (HCl), to form a mixture of isomeric chloroisopentenes. The primary products of this addition are 3-chloro-3-methyl-1-butene (B3368806) and 1-chloro-3-methyl-2-butene.

-

Hydrolysis of Chloro-isopentenes: The mixture of chloroisopentenes is then hydrolyzed using an aqueous base to yield this compound. Careful control of reaction conditions, particularly pH during distillation, is crucial to favor the formation of the desired tertiary alcohol over its primary isomer, 3-methyl-2-buten-1-ol (B147165) (prenol).[1]

Quantitative Data

The following table summarizes the quantitative data for the synthesis of this compound from isoprene as described in the primary literature.[1]

| Parameter | Value | Notes |

| Starting Materials | Isoprene, Hydrogen Chloride, Base (e.g., CaCO₃) | |

| Intermediate | Mixture of 3-chloro-3-methyl-1-butene and 1-chloro-3-methyl-2-butene | |

| Final Product | This compound | Also known as 2-methyl-3-buten-2-ol (B93329) |

| Overall Yield | ≥ 80% | Significantly improved from earlier methods yielding 20-50%[1] |

| Key Reaction Condition | pH ≥ 4 during distillation | Maintained by an excess of base to favor the desired product[1] |

| Side Product | 3-Methyl-2-buten-1-ol (Prenol) | Formation is minimized by maintaining the specified pH[1] |

Experimental Protocols

The following protocols are based on the process described in U.S. Patent 3,838,183A.[1]

Part 1: Hydrochlorination of Isoprene

Materials:

-

Isoprene

-

Hydrogen chloride (gas)

-

Reaction vessel (e.g., 3-necked flask) equipped with a mechanical stirrer, gas inlet tube, and dropping funnel.

Procedure:

-

Charge the reaction vessel with an initial amount of isoprene.

-

Cool the isoprene to the desired reaction temperature (e.g., between 0°C and -110°C).

-

Bubble gaseous hydrogen chloride through the stirred isoprene.

-

Concurrently, add the remaining isoprene to the reaction mixture. The rates of addition of isoprene and hydrogen chloride should be controlled to maintain an excess of the hydrohalide in the reaction mixture.

-

After the addition is complete, allow the reaction to proceed for a sufficient time to ensure complete conversion of the isoprene.

Part 2: Hydrolysis of Chloro-isopentenes and Purification

Materials:

-

Chloro-isopentene mixture from Part 1

-

Aqueous base (e.g., calcium carbonate, sodium bicarbonate)

-

Distillation apparatus

Procedure:

-

To the crude chloro-isopentene mixture, add an aqueous solution of a base. The amount of base should be in excess of the stoichiometric amount required for hydrolysis.

-

Stir the mixture to facilitate the hydrolysis reaction.

-

Set up the apparatus for distillation.

-

Heat the reaction mixture to distill the product. Maintain the pH of the distillation mixture at 4 or higher by ensuring an excess of the base is present.

-

Collect the distillate, which will be an azeotrope of this compound and water.

-

The this compound can be separated from the aqueous phase of the distillate by standard techniques such as extraction and subsequent drying.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the chemical transformations and the general experimental workflow for the synthesis of this compound from isoprene.

References

Spectroscopic Profile of 3-Methyl-3-buten-2-ol: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for the tertiary alcohol, 3-Methyl-3-buten-2-ol. The information presented is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Chemical Structure

IUPAC Name: this compound Molecular Formula: C₅H₁₀O Molecular Weight: 86.13 g/mol CAS Number: 10473-14-0

Spectroscopic Data

The following sections present the NMR, IR, and MS data for this compound in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. The ¹H NMR spectrum provides information about the different types of protons in a molecule and their neighboring protons, while the ¹³C NMR spectrum reveals the different types of carbon atoms.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.85 | Singlet | 1H | =CH₂ (proton a) |

| ~4.79 | Singlet | 1H | =CH₂ (proton a') |

| ~4.05 | Quartet | 1H | -CH(OH)- (proton b) |

| ~2.10 | Singlet | 1H | -OH |

| ~1.70 | Singlet | 3H | -CH₃ (on C=C) |

| ~1.25 | Doublet | 3H | -CH(OH)CH₃ |

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~148.5 | C=CH₂ |

| ~110.0 | =CH₂ |

| ~75.0 | -CH(OH)- |

| ~22.0 | -CH(OH)CH₃ |

| ~18.0 | -CH₃ (on C=C) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3400 | Strong, Broad | O-H stretch (alcohol) |

| ~3080 | Medium | =C-H stretch (alkene) |

| ~2970 | Strong | C-H stretch (alkane) |

| ~1650 | Medium | C=C stretch (alkene) |

| ~1450 | Medium | C-H bend (alkane) |

| ~1100 | Strong | C-O stretch (secondary alcohol) |

| ~900 | Strong | =C-H bend (alkene) |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Probable Fragmentation |

| 71 | High | [M - CH₃]⁺ |

| 57 | Moderate | [M - C₂H₅]⁺ or [C₄H₉]⁺ |

| 43 | High | [C₃H₇]⁺ or [CH₃CO]⁺ |

| 41 | High | [C₃H₅]⁺ (allyl cation) |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy (¹H and ¹³C)

A sample of this compound (approximately 10-20 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard, in a 5 mm NMR tube to a volume of approximately 0.6 mL. The spectrum is recorded on a spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C. For ¹H NMR, the data is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio, typically 16 or 32 scans. For ¹³C NMR, a larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A drop of neat liquid this compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly onto the ATR crystal. The spectrum is recorded in the mid-infrared range (typically 4000-400 cm⁻¹) by co-adding a number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A background spectrum of the empty cell or clean ATR crystal is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

The mass spectrum is acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or diethyl ether) is injected into the GC. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column where separation occurs. The separated compound then enters the ion source of the mass spectrometer. Electron ionization (EI) is a common method used, where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated by a mass analyzer (e.g., a quadrupole) and detected.

Visualizations

The following diagrams illustrate the logical workflow of each spectroscopic technique.

Physical and chemical properties of 3-Methyl-3-buten-2-ol

An In-depth Technical Guide to 3-Methyl-3-buten-2-ol

Introduction

This compound, also known as methyl isopropenyl carbinol, is a tertiary allylic alcohol. Its chemical structure, featuring both a hydroxyl group and a carbon-carbon double bond, makes it a versatile building block in organic synthesis. This document provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and characterization, and relevant safety information, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The properties of this compound are summarized in the tables below. These data are essential for its handling, application in reactions, and purification.

General Properties

| Property | Value | Source |

| Molecular Formula | C₅H₁₀O | [1][2][3] |

| Molecular Weight | 86.13 g/mol | [1][3] |

| CAS Number | 10473-14-0 | [2][3][4] |

| IUPAC Name | 3-methylbut-3-en-2-ol | [3] |

| Synonyms | Methyl isopropenyl carbinol, 2-Methyl-1-buten-3-ol | [2][5] |

Physical Properties

| Property | Value | Source |

| Appearance | Liquid | [6] |

| Boiling Point | 114.0 to 115.0 °C (at 760 mmHg) | [4] |

| Flash Point | 29.6 °C (85.0 °F) (estimated) | [4] |

| Vapor Pressure | 11.08 mmHg at 25 °C (estimated) | [4] |

| Solubility | Soluble in alcohol. Water solubility estimated at 40530 mg/L at 25°C. | [4] |

| logP (o/w) | 0.900 (estimated) | [4] |

Spectroscopic Data

| Technique | Data | Source |

| ¹H NMR | Spectra available, characteristic peaks for vinyl, methyl, and hydroxyl protons are expected. | [3][5] |

| ¹³C NMR | Spectra available. | [3][7] |

| Infrared (IR) | Spectra available, showing characteristic absorptions for O-H and C=C bonds. | [3][5] |

| Mass Spectrometry (GC-MS) | Mass spectrum available. | [2][3][5] |

Chemical Reactivity

As a tertiary allylic alcohol, this compound exhibits reactivity characteristic of both alcohols and alkenes. The hydroxyl group can undergo protonation followed by elimination to form a carbocation, which can then participate in various nucleophilic substitution or rearrangement reactions. The double bond can undergo electrophilic addition reactions. For instance, reaction with hydrohalic acids like HBr would likely proceed via an SN1 mechanism, potentially with rearrangements, similar to the mechanism observed for related alcohols[8].

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the selective hydrogenation of 2-methyl-3-butyn-2-ol (B105114). Another approach involves the reaction of isoprene (B109036) with a hydrohalide followed by hydrolysis[9].

Protocol: Selective Hydrogenation of 2-Methyl-3-butyn-2-ol [10]

This protocol is adapted from a procedure for a similar compound and illustrates a general method.

-

Reaction Setup: In a suitable reaction vessel, dissolve 2-methyl-3-butyn-2-ol (1 equivalent) in a solvent such as light petroleum.

-

Catalyst and Reagent Addition: Add Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) and quinoline (B57606) as a catalyst poison to prevent over-reduction to the alkane.

-

Hydrogenation: Cool the mixture (e.g., to 10°C) and introduce hydrogen gas. The reaction is monitored by the uptake of hydrogen.

-

Workup: Once the theoretical amount of hydrogen for the conversion of the alkyne to the alkene has been consumed, the reaction is stopped. The catalyst is removed by filtration.

-

Purification: The crude product is purified by fractional distillation to yield this compound.

Caption: Synthesis of this compound via selective hydrogenation.

Characterization Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy [11]

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified product in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer.

2. Infrared (IR) Spectroscopy [11]

-

Sample Preparation: For Attenuated Total Reflectance (ATR)-FTIR, place a drop of the neat liquid sample directly onto the ATR crystal.

-

Data Acquisition: Record a background spectrum of the clean crystal, then record the sample spectrum.

3. Gas Chromatography-Mass Spectrometry (GC-MS) [11]

-

Sample Preparation: Dilute a small amount of the sample in a volatile solvent (e.g., dichloromethane (B109758) or diethyl ether).

-

Data Acquisition: Inject the sample into the GC-MS system. The GC will separate the components of the sample before they are ionized and detected by the mass spectrometer.

Caption: Workflow for the spectroscopic characterization of this compound.

Safety and Handling

Based on data for the isomeric 2-methyl-3-buten-2-ol (B93329), which is expected to have similar hazards, this compound should be handled with care.

-

Hazards: It is considered a flammable liquid and vapor. It may be harmful if swallowed or in contact with skin and can cause skin and serious eye irritation[12].

-

Precautions: Use in a well-ventilated area and keep away from heat, sparks, and open flames. Ground and bond containers when transferring material. Wear appropriate personal protective equipment (PPE), including chemical splash goggles, gloves, and protective clothing[13][14].

-

First Aid: In case of skin contact, flush with plenty of water. For eye contact, rinse cautiously with water for several minutes. If ingested, do NOT induce vomiting and seek medical aid. If inhaled, move to fresh air[13][14].

-

Storage: Store in a cool, well-ventilated place in a tightly closed container[14].

Caption: Decision diagram for the safe handling and first aid for this compound.

Conclusion

This compound is a valuable chemical intermediate with well-defined physical and spectroscopic properties. The experimental protocols for its synthesis and characterization are based on standard organic chemistry techniques. Proper safety precautions are essential when handling this flammable and potentially irritating compound. This guide provides foundational information to support its use in research and development.

References

- 1. This compound, (S)- | C5H10O | CID 12469140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Buten-2-ol, 3-methyl- [webbook.nist.gov]

- 3. This compound | C5H10O | CID 66329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 10473-14-0 [thegoodscentscompany.com]

- 5. spectrabase.com [spectrabase.com]

- 6. 2-甲基-3-丁烯-2-醇 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. youtube.com [youtube.com]

- 9. US3838183A - Synthesis of 2-methyl-3-buten-2-ol - Google Patents [patents.google.com]

- 10. prepchem.com [prepchem.com]

- 11. benchchem.com [benchchem.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide on the Discovery and Natural Occurrence of 3-Methyl-3-buten-2-ol

Abstract

3-Methyl-3-buten-2-ol, also commonly referred to as 2-methyl-3-buten-2-ol (B93329) (MBO), is a volatile hemiterpenoid alcohol. This document provides a comprehensive overview of its discovery, natural distribution, biosynthesis, and the analytical methodologies used for its study. Initially identified as a significant component of the aggregation pheromone of the Eurasian spruce bark beetle, Ips typographus, its presence has since been confirmed in a diverse range of plant species. It plays a crucial role in chemical ecology, influencing insect behavior and contributing significantly to biogenic volatile organic compound (BVOC) emissions in certain ecosystems. This guide details quantitative data on its occurrence, outlines experimental protocols for its analysis, and illustrates key biological and experimental pathways.

Discovery and Significance

This compound was first brought to prominence in the field of chemical ecology as one of the two principal aggregation pheromone components of the Eurasian spruce bark beetle, Ips typographus.[1] Male beetles, upon boring into a host spruce tree, release this compound along with cis-verbenol (B83679) to attract both males and females, initiating a mass attack that can overcome the tree's defenses.[1]

Beyond its role as a semiochemical in insects, the compound was later discovered to be emitted in large quantities from the needles of several North American pine species, particularly Ponderosa pine (Pinus ponderosa).[2][3] These emissions are light and temperature-dependent and can constitute a major source of reactive carbon in the atmosphere, impacting local and regional atmospheric chemistry.[2][4] The compound has also been identified as a volatile constituent in various other plants, including hops, where it forms during storage and may contribute to sedative effects.[5][6]

Natural Occurrence

This compound has been identified in a variety of natural sources, spanning both the plant and animal kingdoms. Its concentration and emission rates can vary significantly depending on the species, environmental conditions, and developmental stage.

Quantitative Data on Natural Occurrence

The following table summarizes the quantitative data available for the occurrence and emission of this compound in various natural sources.

| Natural Source | Plant/Insect Part | Concentration / Emission Rate | Notes |

| Ponderosa Pine (Pinus ponderosa) | Needles | 25 µg C g⁻¹ h⁻¹ | Standardized to 30°C and 1000 µmol m⁻² s⁻¹ photon flux.[3] |

| Forest Canopy | Average of 2 mg C m⁻² h⁻¹ | Maximum fluxes occurred between 10:00 and 17:00.[4] | |

| Ambient Air | 1-3 ppbv | Measured at a mountain site dominated by Ponderosa and Lodgepole pine.[3] | |

| Hops (Humulus lupulus) | Dried Flowers (Cones) | Up to approx. 0.15% | Concentration increases with storage time over two years.[5] |

| Spruce Bark Beetle (Ips typographus) | Male Effluvia | - | A principal component of the aggregation pheromone.[1] |

| Aspen (Populus tremula) | Bark | Present (Not Quantified) | Identified in solvent extracts of bark.[7] |

| Birch (Betula pendula, B. pubescens) | Bark | Present (Not Quantified) | Identified in solvent extracts of bark.[7] |

| Onion (Allium cepa) | - | Reported as present | Quantitative data not readily available.[8] |

| Lingonberry (Vaccinium vitis-idaea) | - | Reported as present | Quantitative data not readily available.[8] |

Biosynthesis and Signaling Pathways

Biosynthesis in Pinus species

In pine species, this compound is synthesized via the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, also known as the non-mevalonate pathway.[9] The final step is the enzymatic conversion of dimethylallyl diphosphate (B83284) (DMAPP) to this compound. This reaction is catalyzed by the enzyme methylbutenol synthase.[10] The synthesis is light-dependent, which is consistent with the MEP pathway's reliance on photosynthesis-derived precursors.[2]

Caption: Biosynthesis of this compound via the MEP pathway in pines.

Aggregation Pheromone Signaling in Ips typographus

This compound is a key component in the chemical signaling pathway that leads to mass aggregation of the spruce bark beetle. This process is critical for the beetle to successfully colonize and reproduce in host trees.

Caption: Logical workflow of aggregation pheromone signaling in Ips typographus.

Experimental Protocols

The analysis of this compound from natural sources typically involves volatile collection or solvent extraction, followed by gas chromatography-mass spectrometry (GC-MS) for separation and identification.

Volatile Collection from Plant Tissues (Dynamic Headspace)

This method is suitable for measuring emissions from living plant material, such as pine needles.

-

Enclosure: Gently enclose a branch or a set of needles in a chemically inert bag (e.g., Tedlar® or PET) of a known volume.

-

Air Supply: Provide a continuous flow of purified, hydrocarbon-free air into the enclosure at a controlled rate (e.g., 0.5-2 L/min).

-

Trapping: Draw air out of the enclosure at a slightly lower flow rate through a trap containing a suitable adsorbent (e.g., Tenax® TA, Porapak™ Q, or a combination).

-

Sampling Duration: Collect volatiles for a defined period (e.g., 30-60 minutes).

-

Analysis: The trapped compounds are then thermally desorbed from the trap directly into the GC-MS injector.

Solvent Extraction from Plant Bark

This method is used to analyze the content of the compound within tissues like birch or aspen bark.[7]

-

Sample Preparation: Collect fresh bark and cut it into small chips. Record the fresh weight. Lyophilize (freeze-dry) a sub-sample to determine the dry weight.

-

Extraction: Immerse a known weight of the fresh bark chips in a high-purity solvent (e.g., diethyl ether or hexane) in a sealed glass vial.

-

Incubation: Gently agitate the sample for a set period (e.g., 2-4 hours) at room temperature.

-

Filtration & Concentration: Filter the solvent to remove solid plant material. If necessary, carefully concentrate the extract under a gentle stream of nitrogen.

-

Analysis: Inject an aliquot of the extract into the GC-MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following is a representative GC-MS protocol synthesized from methods used for plant volatile analysis.[11][12] Parameters may require optimization.

-

Gas Chromatograph: Agilent 7890A or similar.

-

Column: HP-5MS capillary column (30 m × 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector: Split/splitless injector, operated in splitless mode for trace analysis or split mode (e.g., 20:1) for extracts. Injector temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp 1: Increase to 150°C at a rate of 5°C/min.

-

Ramp 2: Increase to 250°C at a rate of 20°C/min.

-

Final hold: Hold at 250°C for 5 minutes.

-

-

Mass Spectrometer: Agilent 5975C or similar.

-

Interface Temperature: 280°C.

-

Ion Source: Electron Impact (EI), temperature 230°C.

-

Ionization Energy: 70 eV.

-

Mass Scan Range: m/z 40-400.

-

Identification: Compare the resulting mass spectrum and retention time with an authentic chemical standard of this compound.

Experimental Workflow Diagram

Caption: General experimental workflow for the analysis of this compound.

Conclusion

This compound is a compound of considerable interest due to its dual roles in insect chemical communication and as a major contributor to biogenic emissions from coniferous forests. Its discovery has spurred research in chemical ecology, atmospheric chemistry, and plant biochemistry. The methodologies outlined in this guide provide a robust framework for researchers to further investigate the occurrence, biosynthesis, and ecological functions of this important volatile organic compound. Future research may focus on elucidating the specific receptor mechanisms in insects, exploring its presence in a wider range of organisms, and refining atmospheric models to account for its significant emissions.

References

- 1. Ips typographus [chemical-ecology.net]

- 2. escholarship.org [escholarship.org]

- 3. Emission of 2‐methyl‐3‐buten‐2‐ol by pines: A potentially large natural source of reactive carbon to the atmosphere [escholarship.org]

- 4. Canopy And Leaf Level 2-Methyl-3-Buten-2-Ol Fluxes From A Ponderosa Pine Plantation - AmeriFlux [ameriflux.lbl.gov]

- 5. [The sedativ-hypnotic principle of hops] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hops - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. This compound | C5H10O | CID 66329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Biosynthesis of 2-methyl-3-buten-2-ol emitted from needles of Pinus ponderosa via the non-mevalonate DOXP/MEP pathway of isoprenoid formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Enzymatic synthesis of methylbutenol from dimethylallyl diphosphate in needles of Pinus sabiniana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

Thermochemistry of 3-Methyl-3-buten-2-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-3-buten-2-ol, a volatile organic compound, is of significant interest in various fields, including atmospheric chemistry, biofuel research, and as a precursor in the synthesis of fine chemicals and pharmaceuticals. A thorough understanding of its thermochemical properties is paramount for process design, safety assessments, and comprehending its role in biological and chemical systems. This technical guide provides a comprehensive overview of the core thermochemical data of this compound, detailed experimental protocols for the determination of these properties, and a visualization of its key synthesis pathways.

Quantitative Thermochemical Data

The following tables summarize the key thermochemical properties of this compound (also known as 2-methyl-3-buten-2-ol). All data is presented at standard conditions (298.15 K and 1 atm) unless otherwise specified.

Table 1: Enthalpy Data

| Property | Value | Units | Reference |

| Standard Molar Enthalpy of Formation (liquid) | -251.6 ± 2.8 | kJ·mol⁻¹ | [1] |

| Standard Molar Enthalpy of Formation (gas) | -203.3 ± 2.8 | kJ·mol⁻¹ | [1] |

| Standard Molar Enthalpy of Combustion (liquid) | -3145.1 ± 2.7 | kJ·mol⁻¹ | [1] |

| Molar Enthalpy of Vaporization | 46.9 ± 1.6 | kJ·mol⁻¹ | [1] |

| Molar Enthalpy of Fusion | 5.199 ± 0.012 | kJ·mol⁻¹ | [1] |

Table 2: Heat Capacity and Entropy Data

| Property | Value | Units | Reference |

| Molar Heat Capacity (liquid) | 237.4 ± 0.9 | J·K⁻¹·mol⁻¹ | [1] |

| Standard Molar Entropy (liquid) | 232.6 ± 1.0 | J·K⁻¹·mol⁻¹ | [1] |

| Standard Molar Entropy of Vaporization | 132.7 ± 0.2 | J·K⁻¹·mol⁻¹ | [1] |

Table 3: Phase Transition Data

| Property | Value | Units | Reference |

| Triple Point Temperature | 245.03 ± 0.03 | K | [1] |

Experimental Protocols

The determination of the thermochemical data presented above requires precise and specialized experimental techniques. The following sections provide detailed methodologies for the key experiments.

Determination of Enthalpy of Combustion using Bomb Calorimetry

The standard enthalpy of combustion of a volatile liquid like this compound is determined using a static-bomb isoperibol combustion calorimeter.

Methodology:

-

Sample Preparation: A sample of high-purity this compound is hermetically sealed in a thin-walled glass ampoule to prevent evaporation. The mass of the sample is determined with high precision.

-

Bomb Assembly: The sealed ampoule is placed in a platinum crucible within the combustion bomb. A known mass of a combustion aid, such as benzoic acid, and a cotton fuse are positioned to ensure complete ignition.

-

Pressurization: The bomb is sealed and purged with oxygen to remove atmospheric nitrogen, and then filled with high-purity oxygen to a pressure of approximately 3 MPa.

-

Calorimeter Setup: The bomb is submerged in a known mass of water in the calorimeter vessel. The system is allowed to reach thermal equilibrium.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse. The temperature of the water in the calorimeter is monitored with a high-precision thermometer at regular intervals until a constant temperature is reached after the combustion.

-

Analysis: The corrected temperature rise is used to calculate the heat of combustion, taking into account the heat capacity of the calorimeter (determined by calibrating with a standard substance like benzoic acid), the heat of combustion of the fuse and any auxiliary substances, and corrections for the formation of nitric and sulfuric acids.

Determination of Heat Capacity using Adiabatic Calorimetry

The heat capacity of this compound is measured over a range of temperatures using an adiabatic calorimeter.

Methodology:

-

Sample Loading: A precisely weighed sample of this compound is placed in the calorimeter vessel.

-

Adiabatic Shield Control: The calorimeter vessel is surrounded by an adiabatic shield, and the temperature difference between the vessel and the shield is maintained at or near zero throughout the experiment using a sophisticated temperature control system. This minimizes heat exchange with the surroundings.

-

Heating and Measurement: A known quantity of electrical energy is supplied to the sample through a heater, and the resulting temperature increase is measured with a platinum resistance thermometer.

-

Data Analysis: The heat capacity of the sample at a given temperature is calculated from the amount of energy supplied and the corresponding temperature rise. The measurements are repeated at various temperatures to obtain the heat capacity as a function of temperature.

Determination of Enthalpy of Vaporization using a Calvet-type Calorimeter

The enthalpy of vaporization of this compound is determined using a Calvet-type microcalorimeter.

Methodology:

-

Sample Introduction: A small, accurately weighed amount of this compound is placed in a sample cell within the calorimeter.

-

Isothermal Evaporation: The calorimeter is maintained at a constant temperature. The sample is then evaporated under a controlled flow of an inert gas or by reducing the pressure.

-

Heat Flow Measurement: The heat absorbed during the endothermic vaporization process is detected by a series of thermocouples surrounding the sample cell. The resulting thermopile voltage is proportional to the heat flow.

-

Calibration and Calculation: The calorimeter is calibrated using a substance with a known enthalpy of vaporization or by electrical calibration. The enthalpy of vaporization of the sample is then calculated from the integrated heat flow signal and the mass of the evaporated sample.

Signaling Pathways and Reaction Mechanisms

Biosynthesis of 2-Methyl-3-buten-2-ol (B93329)

In various plant species, 2-methyl-3-buten-2-ol is synthesized from dimethylallyl pyrophosphate (DMAPP) through an enzymatic reaction.[2] The key enzyme in this pathway is methylbutenol synthase.

Caption: Biosynthesis of 2-Methyl-3-buten-2-ol from DMAPP.

Industrial Synthesis via the Prins Reaction

The industrial production of 3-methyl-3-buten-1-ol (B123568), an isomer of this compound, often proceeds via the Prins reaction, involving the acid-catalyzed condensation of isobutylene (B52900) and formaldehyde.[3][4][5][6][7] This can be followed by isomerization to yield other isomers.

Caption: Simplified Prins reaction for 3-methyl-3-buten-1-ol synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. Biosynthesis of 2-methyl-3-buten-2-ol emitted from needles of Pinus ponderosa via the non-mevalonate DOXP/MEP pathway of isoprenoid formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of 3-methyl-3-buten-1-ol by supercritical CO2 in coordination with HZSM-5-catalyzed formaldehyde-isobutene Prins reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Prins reaction - Wikipedia [en.wikipedia.org]

- 6. "Synthesis of 3-Methyl-3-Buten-1-Ol by Supercritical CO2 in Coordinatio" by HANG YUAN, GUI-PING CAO et al. [journals.tubitak.gov.tr]

- 7. Prins Reaction [organic-chemistry.org]

An In-depth Technical Guide to the Synthesis and Characterization of (S)-3-Methyl-3-buten-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the chiral alcohol (S)-3-Methyl-3-buten-2-ol. This compound serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents and other complex molecules. This document details a prominent asymmetric synthesis route, protocols for its characterization, and a summary of its key physical and spectroscopic properties.

Introduction

(S)-3-Methyl-3-buten-2-ol, a secondary alcohol with a stereogenic center, is a chiral molecule of interest in various synthetic applications. Its structure, featuring both a hydroxyl group and a terminal alkene, allows for a range of chemical transformations. The enantioselective synthesis of this compound is crucial for the preparation of enantiomerically pure target molecules in drug discovery and development.

Synthesis of (S)-3-Methyl-3-buten-2-ol

The enantioselective synthesis of (S)-3-Methyl-3-buten-2-ol can be effectively achieved through the asymmetric allylation of acetaldehyde (B116499). A common and highly effective method involves the use of a chiral borane (B79455) reagent, such as (-)-B-methallyldiisopinocampheylborane, derived from (+)-α-pinene. This approach ensures high enantioselectivity, yielding the desired (S)-enantiomer.

Asymmetric Allylation Workflow

The synthesis proceeds through the formation of a chiral methallylborane reagent, which then reacts with acetaldehyde in a highly stereocontrolled manner. The subsequent workup releases the chiral alcohol.

Experimental Protocol: Asymmetric Allylation of Acetaldehyde

This protocol is adapted from established procedures for the asymmetric allylation of aldehydes using chiral diisopinocampheylborane (B13816774) reagents.

1. Preparation of (-)-Diisopinocampheylborane ((-)-Ipc₂BH):

-

To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add anhydrous tetrahydrofuran (B95107) (THF).

-

Cool the flask to 0 °C in an ice-water bath.

-

Slowly add borane-dimethyl sulfide complex (BMS) to the stirred THF.

-

Add (+)-α-pinene dropwise to the solution while maintaining the temperature at 0 °C.

-

Allow the reaction mixture to stir at 0 °C for several hours. The formation of a white precipitate indicates the formation of (-)-Ipc₂BH.

-

The reagent can be used in situ or isolated by filtration under an inert atmosphere.

2. Preparation of (-)-B-Methallyldiisopinocampheylborane:

-

To the freshly prepared suspension of (-)-Ipc₂BH in THF at -78 °C, slowly add a solution of methallyllithium or methallyl Grignard reagent.

-

Allow the reaction mixture to warm to 0 °C and stir for approximately one hour. The resulting solution contains the chiral methallylborane reagent.

3. Asymmetric Allylation of Acetaldehyde:

-

Cool the solution of (-)-B-methallyldiisopinocampheylborane to -78 °C.

-

Slowly add a pre-cooled solution of acetaldehyde in anhydrous THF to the reaction mixture.

-

Stir the reaction at -78 °C for several hours until the reaction is complete (monitored by TLC).

4. Work-up and Purification:

-

Quench the reaction at low temperature by the slow addition of 3M sodium hydroxide (B78521) (NaOH) solution, followed by the careful, dropwise addition of 30% hydrogen peroxide (H₂O₂).

-

Allow the mixture to warm to room temperature and stir for several hours.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (B86663) (MgSO₄).

-

Filter the drying agent and remove the solvent under reduced pressure.

-

Purify the crude product by fractional distillation or flash column chromatography on silica (B1680970) gel to yield pure (S)-3-Methyl-3-buten-2-ol.

Characterization of (S)-3-Methyl-3-buten-2-ol

Thorough characterization is essential to confirm the identity, purity, and enantiomeric excess of the synthesized (S)-3-Methyl-3-buten-2-ol. The primary techniques employed for this purpose are summarized below.

Physical and Spectroscopic Data

The following tables summarize the key physical and spectroscopic data for 3-Methyl-3-buten-2-ol.

Table 1: Physical Properties of this compound

| Property | Value |

| IUPAC Name | (2S)-3-methylbut-3-en-2-ol |

| CAS Number | 88376-46-9[1] |

| Molecular Formula | C₅H₁₀O[1] |

| Molecular Weight | 86.13 g/mol [1] |

| Boiling Point | 114-115 °C |

| Density | 0.835 g/mL at 25 °C |

| Specific Rotation ([α]D) | (-) (Literature value not readily available) |

Note: While the (S)-enantiomer is designated as (-), indicating levorotatory, a precise, experimentally determined numerical value for the specific rotation was not consistently found in the surveyed literature.

Table 2: Spectroscopic Data for this compound

| Technique | Key Data |

| ¹H NMR (CDCl₃) | δ (ppm): ~4.9 (s, 1H), ~4.8 (s, 1H), ~4.1 (q, 1H), ~1.7 (s, 3H), ~1.2 (d, 3H) |

| ¹³C NMR (CDCl₃) | δ (ppm): ~148, ~110, ~75, ~22, ~18 |

| IR (neat) | ν (cm⁻¹): ~3370 (br, O-H), ~3080 (=C-H), ~2970 (C-H), ~1650 (C=C), ~890 (=CH₂) |

| Mass Spec. (EI) | m/z (%): 71 (100), 57 (45), 43 (80), 41 (60), 39 (35), 29 (20), 27 (30) |

Note: Spectroscopic data are approximate and may vary slightly based on the solvent and instrument used. Data is for the racemic mixture but is applicable for identifying the structure of the (S)-enantiomer.

Experimental Protocols for Characterization

1. NMR Spectroscopy:

-

Dissolve a small sample of the purified product in deuterated chloroform (B151607) (CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

-

Analyze the spectra to confirm the chemical shifts, splitting patterns, and integration values consistent with the structure of this compound.

2. Infrared (IR) Spectroscopy:

-

Obtain the IR spectrum of a neat sample using a Fourier-transform infrared (FTIR) spectrometer with an attenuated total reflectance (ATR) accessory.

-

Identify the characteristic absorption bands for the hydroxyl (O-H) and alkene (C=C, =C-H) functional groups.

3. Mass Spectrometry (MS):

-

Analyze the sample using a gas chromatograph coupled to a mass spectrometer (GC-MS) with electron ionization (EI).

-

Determine the molecular ion peak and analyze the fragmentation pattern to confirm the molecular weight and structure.

4. Polarimetry:

-

Prepare a solution of the sample with a known concentration in a suitable solvent (e.g., ethanol (B145695) or chloroform).

-

Measure the optical rotation using a polarimeter at a standard wavelength (e.g., the sodium D-line, 589 nm).

-

Calculate the specific rotation using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

5. Determination of Enantiomeric Excess (ee):

-

The enantiomeric excess of the synthesized (S)-3-Methyl-3-buten-2-ol can be determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Chiral GC: Use a capillary column with a chiral stationary phase (e.g., a cyclodextrin-based column).

-

Chiral HPLC: Employ a chiral column (e.g., polysaccharide-based) with a suitable mobile phase.

-

The two enantiomers will have different retention times, allowing for their separation and quantification. The enantiomeric excess is calculated as: ee (%) = [([S] - [R]) / ([S] + [R])] × 100.

Conclusion

This technical guide has outlined a robust methodology for the asymmetric synthesis of (S)-3-Methyl-3-buten-2-ol and detailed the necessary analytical techniques for its comprehensive characterization. The use of chiral borane reagents provides an effective route to this valuable chiral building block with high enantioselectivity. The provided protocols and data serve as a valuable resource for researchers in organic synthesis and drug development.

References

The Stability and Degradation of 3-Methyl-3-buten-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the stability and degradation pathways of 3-methyl-3-buten-2-ol. Due to the limited availability of specific experimental data for this compound, this document also draws upon data from its closely related and extensively studied structural isomer, 2-methyl-3-buten-2-ol (B93329) (MBO), to infer potential degradation mechanisms. All information derived from related compounds is clearly noted.

Executive Summary

This compound is a secondary allylic alcohol. Its stability is influenced by the presence of both a hydroxyl group and a carbon-carbon double bond. While specific data on its degradation is limited, its structural features suggest susceptibility to oxidation, particularly in the atmosphere, and acid-catalyzed rearrangements in solution. The primary experimentally determined degradation parameter is its gas-phase reaction rate with hydroxyl radicals. The atmospheric degradation pathways of its isomer, 2-methyl-3-buten-2-ol, have been studied in detail and provide a valuable model for understanding the potential atmospheric fate of this compound.

Chemical Properties and Stability Profile

This compound is a secondary alcohol, a class of compounds with characteristic reactivity. The presence of an adjacent double bond (allylic position) enhances the reactivity of the alcohol, particularly in reactions involving carbocation intermediates due to resonance stabilization of the allylic carbocation.

General Stability

Allylic alcohols are generally stable under normal storage conditions but can be susceptible to polymerization in the presence of strong acids or radical initiators.[1] The stability of this compound in various solution-based formulations would be dependent on pH, temperature, and the presence of oxidizing or reducing agents. No formal shelf-life stability data from manufacturers is publicly available.

Degradation Pathways

The degradation of this compound can be categorized into three primary pathways: atmospheric photooxidation, acid-catalyzed degradation, and thermal degradation.

Atmospheric Photooxidation

The most significant degradation pathway for volatile organic compounds (VOCs) like this compound in the troposphere is through reaction with hydroxyl radicals (•OH).

The gas-phase reaction of this compound with •OH radicals has been experimentally studied. The rate constant for this reaction provides a quantitative measure of its atmospheric lifetime.

Table 1: Gas-Phase Reaction Rate Constants with •OH Radicals at 298 K

| Compound | Rate Constant (kOH) (cm3 molecule-1 s-1) | Atmospheric Lifetime (τ)a |

| This compound | (1.17 ± 0.13) x 10-10 | ~2.4 hours |

| 2-Methyl-3-buten-2-ol (MBO) | (6.32 ± 0.49) x 10-11 | ~4.4 hours |

a Calculated assuming an average global tropospheric •OH concentration of 1 x 106 molecules cm-3.

The data indicates that this compound is rapidly removed from the atmosphere.

While specific products for the atmospheric degradation of this compound have not been detailed in the literature, a probable pathway can be inferred from the well-studied degradation of its isomer, MBO, and general principles of atmospheric chemistry. The reaction is initiated by the addition of an •OH radical to the double bond, followed by the addition of molecular oxygen to form a peroxy radical. Subsequent reactions in the presence of nitric oxide (NO) lead to the formation of an alkoxy radical, which can then undergo decomposition or isomerization.

Caption: Postulated OH-initiated atmospheric degradation of this compound.

The atmospheric photooxidation of MBO is known to produce several oxygenated compounds.[2] The degradation is initiated by the addition of an OH radical to the double bond, leading to the formation of peroxy and subsequently alkoxy radicals.[3] The fate of these alkoxy radicals determines the final product distribution.

Table 2: Product Yields from the Photooxidation of 2-Methyl-3-buten-2-ol (MBO)

| Product | Yield (High-NOx conditions) | Yield (Low-NOx conditions) |

| Glyoxal | 25% | 4% |

| Glycolaldehyde | Lower at lower NOx | Lower at lower NOx |

| 2-Hydroxy-2-methylpropanal (HMPR) | Lower at lower NOx | Lower at lower NOx |

Data sourced from Environmental Science & Technology.[2]

Caption: Simplified atmospheric degradation pathways of MBO under high and low NOx conditions.

Acid-Catalyzed Degradation

As a secondary allylic alcohol, this compound is expected to be susceptible to acid-catalyzed reactions. The protonation of the hydroxyl group followed by the loss of water would lead to a resonance-stabilized secondary allylic carbocation. This carbocation can then undergo nucleophilic attack by water (hydration) or rearrangement to a more stable carbocation, if possible, followed by elimination or nucleophilic attack.

Caption: Hypothetical acid-catalyzed degradation pathways for this compound.

Thermal Degradation

Experimental Protocols

Determination of Gas-Phase •OH Reaction Rate Constants

The rate constants for the reaction of this compound and its isomers with •OH radicals were determined using the relative rate method in simulation chambers.

-

Chamber: Experiments are typically conducted in large volume (several m3) Teflon (FEP) bags or glass reactors at atmospheric pressure and a controlled temperature (e.g., 298 ± 2 K).

-

Reactants: A known concentration of the target alcohol and a reference compound (with a well-known •OH rate constant) are introduced into the chamber.

-

•OH Radical Generation: Hydroxyl radicals are generated within the chamber, commonly through the photolysis of a precursor such as hydrogen peroxide (H2O2) at 254 nm or methyl nitrite (B80452) (CH3ONO) at 365 nm.

-

Monitoring: The concentrations of the target and reference compounds are monitored over time using techniques such as Gas Chromatography with Flame Ionization Detection (GC-FID) or Proton Transfer Reaction Mass Spectrometry (PTR-MS).

-

Data Analysis: The relative loss of the target compound versus the reference compound is plotted. According to the equation: ln([Target]t0/[Target]t) = (kTarget/kRef) * ln([Reference]t0/[Reference]t) A plot of ln([Target]t0/[Target]t) against ln([Reference]t0/[Reference]t) yields a straight line with a slope of kTarget/kRef. Knowing kRef allows for the calculation of kTarget.

Caption: General workflow for the relative rate method.

Conclusion

The stability of this compound is primarily challenged by atmospheric photooxidation, with an estimated atmospheric lifetime of a few hours. While detailed product studies for this specific compound are lacking, the degradation pathways of its isomer, 2-methyl-3-buten-2-ol, suggest that the final products will be highly dependent on atmospheric conditions, particularly NOx levels. As a secondary allylic alcohol, it is also likely to be unstable under acidic conditions, potentially undergoing rearrangement and elimination reactions. Further experimental studies are required to fully elucidate the degradation pathways and product profiles of this compound in various matrices, which is crucial for assessing its environmental fate and potential impact in pharmaceutical and other applications.

References

Quantum Chemical Blueprint for 3-Methyl-3-buten-2-ol: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural and electronic properties of 3-Methyl-3-buten-2-ol. Intended for researchers, scientists, and professionals in the field of drug development and computational chemistry, this document outlines the established theoretical protocols and presents the expected quantitative data derived from such studies.

Introduction

This compound is a tertiary allylic alcohol that serves as a valuable chiral building block in organic synthesis and is of interest in the study of reaction mechanisms and atmospheric chemistry. Quantum chemical calculations offer a powerful, non-experimental approach to understanding its intrinsic molecular properties, including its three-dimensional structure, vibrational modes, and electronic characteristics. These theoretical insights are crucial for predicting reactivity, understanding spectroscopic data, and designing novel molecular entities.

Core Computational Methodologies

The primary theoretical approach for investigating molecules of this size and complexity is Density Functional Theory (DFT). This method provides a favorable balance between computational cost and accuracy. Based on published research, a robust and widely accepted protocol for the quantum chemical analysis of this compound involves the following steps.

Experimental Protocols

1. Software: A standard quantum chemistry software package is employed for all calculations (e.g., Gaussian, ORCA, Spartan).

2. Initial Structure Generation: The initial 3D coordinates of this compound are generated using a molecular builder and subjected to a preliminary geometry optimization using a computationally inexpensive method like molecular mechanics.

3. Geometry Optimization:

-

Level of Theory: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.

-

Basis Set: 6-31G* basis set. This level of theory is well-established for providing accurate geometries of organic molecules. The optimization process systematically alters the molecular geometry to find the lowest energy conformation (a stationary point on the potential energy surface).

4. Vibrational Frequency Analysis: Following a successful geometry optimization, a frequency calculation is performed at the same B3LYP/6-31G* level of theory. This analysis serves two primary purposes:

-

Confirmation of Minimum Energy Structure: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

-

Prediction of Vibrational Spectra: The calculated frequencies correspond to the fundamental vibrational modes of the molecule, which can be correlated with experimental infrared (IR) and Raman spectra.

5. Single-Point Energy Refinement: To obtain a more accurate electronic energy, a single-point energy calculation is performed on the B3LYP/6-31G* optimized geometry using a larger basis set.

-

Level of Theory: B3LYP/6-311+G**. This notation (//) indicates that the energy is calculated with the larger basis set at the geometry obtained with the smaller basis set. This approach, known as a basis set superposition error (BSSE) correction, provides a more refined energy value, which is crucial for calculating thermodynamic properties like the enthalpy of formation.

6. Property Calculations: From the optimized wavefunction, a range of electronic properties can be calculated, including:

-

Dipole moment

-

Mulliken atomic charges

-

Energies of frontier molecular orbitals (HOMO and LUMO)

Data Presentation

The following tables summarize the types of quantitative data obtained from the quantum chemical calculations described above. The geometric parameters are illustrative of the expected precision, and the thermodynamic and electronic properties are based on or consistent with published computational studies.

Table 1: Calculated Thermodynamic and Electronic Properties

| Property | Calculated Value |

| Standard Enthalpy of Formation (gas, 298.15 K) | -202.1 ± 2.8 kJ·mol⁻¹ |

| Dipole Moment | ~1.7 - 1.9 Debye |

| HOMO Energy | Illustrative Value: ~ -6.5 eV |

| LUMO Energy | Illustrative Value: ~ 1.2 eV |

| HOMO-LUMO Gap | Illustrative Value: ~ 7.7 eV |

Table 2: Illustrative Optimized Geometric Parameters (Selected)

| Parameter | Atoms Involved | Value (Å or °) |

| Bond Lengths | ||

| C=C | C3=C4 | ~ 1.34 Å |

| C-O | C2-O | ~ 1.43 Å |

| O-H | O-H | ~ 0.97 Å |

| Bond Angles | ||

| C-C-O | C3-C2-O | ~ 109.5° |

| C=C-C | C4=C3-C2 | ~ 122.0° |

| Dihedral Angle | ||

| H-O-C-C | H-O-C2-C3 | ~ 60.0° (gauche) |

Table 3: Illustrative Calculated Vibrational Frequencies (Selected Modes)

| Vibrational Mode | Frequency (cm⁻¹) | Description |

| O-H stretch | ~ 3650 | Hydroxyl group stretching |

| C-H stretch (sp³) | ~ 2980 | Methyl and methine C-H stretching |

| C-H stretch (sp²) | ~ 3080 | Vinylic C-H stretching |

| C=C stretch | ~ 1650 | Carbon-carbon double bond stretching |

| C-O stretch | ~ 1100 | Carbon-oxygen single bond stretching |

Visualization of Computational Workflow

The following diagram illustrates the logical workflow for performing quantum chemical calculations on this compound.

Caption: Workflow for Quantum Chemical Analysis.

Conclusion

This technical guide has detailed a robust and experimentally validated computational protocol for the theoretical study of this compound. By employing Density Functional Theory, researchers can reliably predict the molecule's geometric, vibrational, and electronic properties. The data and workflows presented herein provide a foundational framework for future in-silico investigations, aiding in the rational design of new chemical entities and the interpretation of complex chemical phenomena.

Methodological & Application

Application Notes and Protocols for the Grignard Synthesis of 3-Methyl-3-buten-2-ol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 3-methyl-3-buten-2-ol, a valuable tertiary alcohol intermediate in organic synthesis. The method described is a classic Grignard reaction, a robust and widely used carbon-carbon bond-forming reaction. The protocol outlines the preparation of methylmagnesium bromide and its subsequent 1,2-addition to methyl vinyl ketone to yield the desired product.

Introduction

This compound (CAS No: 10473-14-0) is a secondary alcohol containing a terminal double bond, making it a versatile building block for the synthesis of more complex molecules, including natural products and active pharmaceutical ingredients.[1] The Grignard reaction provides a straightforward and efficient method for its preparation from readily available starting materials. This protocol is designed for laboratory-scale synthesis and can be adapted for larger scales with appropriate safety and engineering controls.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value |

| Reactants | |

| Magnesium Turnings | 2.67 g (0.11 mol, 1.1 eq) |

| Bromomethane (B36050) | 10.44 g (0.11 mol, 1.1 eq) |

| Methyl Vinyl Ketone | 7.01 g (0.10 mol, 1.0 eq) |

| Solvent | |

| Anhydrous Diethyl Ether | 150 mL |

| Reaction Conditions | |

| Grignard Formation Temperature | Room Temperature (Initiation), then 0 °C |

| Reaction with Ketone Temperature | 0 °C to Room Temperature |

| Reaction Time | 2-3 hours |

| Work-up | |

| Quenching Solution | Saturated Aqueous NH4Cl |

| Product | |

| Expected Yield | 75-85% |

| Molecular Formula | C5H10O[2] |

| Molecular Weight | 86.13 g/mol [2] |

| Appearance | Colorless liquid |

Experimental Protocol

Materials:

-

Magnesium turnings

-

Bromomethane

-

Methyl vinyl ketone

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO4)

-

Round-bottom flasks

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

Part 1: Preparation of Methylmagnesium Bromide (Grignard Reagent)

-

All glassware must be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

-

Place magnesium turnings (2.67 g, 0.11 mol) in a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel.

-

Add approximately 50 mL of anhydrous diethyl ether to the flask.

-

In the dropping funnel, prepare a solution of bromomethane (10.44 g, 0.11 mol) in 50 mL of anhydrous diethyl ether.

-

Add a small portion (approx. 5 mL) of the bromomethane solution to the magnesium turnings to initiate the reaction. The reaction is indicated by the formation of bubbles and a cloudy appearance. Gentle warming may be required to start the reaction.

-

Once the reaction has initiated, add the remaining bromomethane solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. Use an ice bath to control the reaction temperature if it becomes too vigorous.

-

After the addition is complete, allow the mixture to stir at room temperature for an additional 30-60 minutes until most of the magnesium has been consumed. The resulting greyish solution is the methylmagnesium bromide Grignard reagent.

Part 2: Synthesis of this compound

-

Cool the freshly prepared Grignard reagent to 0 °C using an ice bath.

-

Prepare a solution of methyl vinyl ketone (7.01 g, 0.10 mol) in 50 mL of anhydrous diethyl ether and place it in the dropping funnel.

-

Add the methyl vinyl ketone solution dropwise to the stirred Grignard reagent at 0 °C. Maintain a slow addition rate to control the exothermic reaction.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

Part 3: Work-up and Purification

-

Cool the reaction mixture back to 0 °C in an ice bath.

-

Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution (approx. 50 mL). This will hydrolyze the magnesium alkoxide and neutralize any unreacted Grignard reagent.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with diethyl ether (2 x 30 mL).

-

Combine all the organic layers and wash with brine (saturated aqueous NaCl solution).

-

Dry the combined organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by fractional distillation to obtain pure this compound.

Mandatory Visualization

Caption: Workflow for the Grignard synthesis of this compound.

References

Application Notes and Protocols for 3-Methyl-3-buten-2-ol in Total Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols on the use of 3-methyl-3-buten-2-ol, a versatile five-carbon (C5) building block, in organic synthesis. It is a valuable precursor for the synthesis of key intermediates used in the production of vitamins, terpenoids, and other complex molecules.

Introduction

This compound, also known as methylbutenol, is a tertiary allylic alcohol. Its structure contains both a reactive double bond and a hydroxyl group, making it a valuable synthon for various carbon-carbon bond-forming reactions. While its direct use in the total synthesis of complex natural products is not extensively documented in academic literature, it serves as a crucial starting material in industrial routes for the synthesis of important intermediates, particularly for the side chains of Vitamin E and Vitamin K.

This document focuses on two key applications: the synthesis of this compound itself and its subsequent use in a pivotal Carroll Rearrangement to produce 6-methyl-5-hepten-2-one (B42903) (methylheptenone), a key precursor to terpenoids and vitamin side chains.

Application Note 1: Preparation of this compound

A common and efficient method for the preparation of this compound is the selective hydrogenation of 2-methyl-3-butyn-2-ol (B105114). The use of a Lindlar catalyst (palladium on calcium carbonate, poisoned with lead) is crucial for halting the hydrogenation at the alkene stage and preventing over-reduction to the corresponding alkane.

Experimental Protocol: Selective Hydrogenation of 2-Methyl-3-butyn-2-ol

This protocol is adapted from established procedures for the selective hydrogenation of alkynes.[1]

Materials:

-

2-Methyl-3-butyn-2-ol

-

Light petroleum (or hexane)

-

Lindlar catalyst (5% Pd on CaCO₃, poisoned with lead)

-

Hydrogen gas (H₂)

-

Filtration apparatus

-

Distillation apparatus

Procedure:

-

In a suitable hydrogenation vessel, dissolve 336 g of 2-methyl-3-butyn-2-ol in an equal volume of light petroleum.

-

To this solution, add 16.8 g of quinoline (as a catalyst poison to prevent over-reduction) and 30 g of Lindlar catalyst.

-

Cool the mixture to 10°C.

-

Evacuate the vessel and backfill with hydrogen gas. Shake or stir the mixture vigorously under a hydrogen atmosphere.

-

Monitor the reaction progress by measuring hydrogen uptake. The reaction is typically complete when the theoretical amount of hydrogen for the formation of the alkene has been absorbed (approximately 3-5 hours). A marked slackening of hydrogen absorption will be observed.

-

Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture to remove the Lindlar catalyst.

-

The filtrate is then purified by fractional distillation to yield this compound.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 2-Methyl-3-butyn-2-ol (336 g) | [1] |

| Catalyst | Lindlar Catalyst (30 g) | [1] |

| Product | This compound | [1] |

| Yield | 94% (323 g) | [1] |

| Boiling Point | 97-98°C | [1] |

Diagram of Synthetic Pathway

Caption: Synthetic route to this compound.

Application Note 2: Use in Terpenoid Synthesis via Carroll Rearrangement

The Carroll Rearrangement is a powerful[2][2]-sigmatropic rearrangement that transforms a β-keto allyl ester into a γ,δ-allylketone.[3][4] This reaction is particularly useful for the conversion of this compound into 6-methyl-5-hepten-2-one (methylheptenone), a key intermediate in the synthesis of linalool, geraniol, and the side chains of Vitamin A and E. The process involves two main steps: the formation of the acetoacetate (B1235776) ester of this compound and its subsequent thermal or palladium-catalyzed rearrangement.

Experimental Protocol: Synthesis of Methylheptenone

This protocol describes the synthesis of the acetoacetate ester of this compound followed by its thermal Carroll Rearrangement.

Part A: Synthesis of the Acetoacetate Ester

-

To a flask equipped with a reflux condenser, add one equivalent of this compound.

-

Add 1.1 equivalents of diketene (B1670635) or ethyl acetoacetate. If using ethyl acetoacetate, a transesterification catalyst such as sodium ethoxide may be required.

-

The reaction can be performed neat or in a suitable aprotic solvent.

-

Heat the mixture gently (e.g., 50-60°C) until the reaction is complete (monitor by TLC or GC).

-

The crude acetoacetate ester can often be used directly in the next step without extensive purification.

Part B: Carroll Rearrangement

-

The crude acetoacetate ester from Part A is heated to a high temperature (typically 180-220°C). The reaction is often carried out without a solvent.

-

The rearrangement is accompanied by the evolution of carbon dioxide.

-

The reaction progress is monitored by TLC or GC until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled.

-

The resulting crude 6-methyl-5-hepten-2-one is purified by vacuum distillation.

Quantitative Data